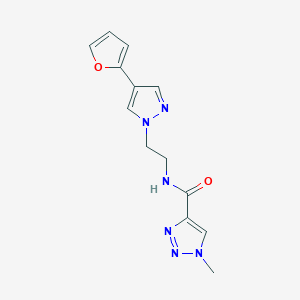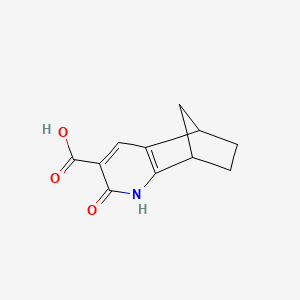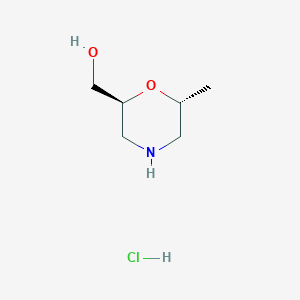
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a fascinating chemical compound that combines a range of functional groups, making it significant in various fields. With furan, pyrazole, and triazole rings, this compound is a playground for chemists exploring heterocyclic chemistry. Each ring adds its own set of properties and potential reactivity, leading to its wide applicability in research.
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Furan derivatives are known for their diverse biological activities, which can be attributed to their ability to form complexes with proteins and dna .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves several key steps. The process begins with the preparation of the furan-2-yl and pyrazol-1-yl moieties. These intermediates are then linked through a series of coupling reactions, utilizing conditions such as palladium-catalyzed cross-coupling or condensation reactions. Common reagents include hydrazine derivatives for pyrazole formation and furans derived from furfural or its derivatives.
Industrial Production Methods: On an industrial scale, the production involves optimized catalytic processes and flow chemistry techniques to ensure high yields and purity. Key to the industrial synthesis is the scalability of each reaction step and the minimization of byproducts through precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form lactones.
Reduction: Reduction of the pyrazole and triazole rings can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitutions can occur, particularly on the furan and triazole rings.
Common Reagents and Conditions: Oxidizing agents like m-chloroperbenzoic acid can be used for oxidation reactions, while reducing agents such as lithium aluminum hydride are employed for reduction. Substitution reactions often require the presence of bases or acids to facilitate the process.
Major Products: Major products from these reactions include various derivatives where functional groups on the furan or pyrazole rings are modified, potentially altering the compound's reactivity and biological activity.
Scientific Research Applications
In Chemistry: The compound serves as a versatile building block in organic synthesis, aiding in the creation of more complex molecules.
In Biology: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
In Medicine: Due to its unique structure, it is a candidate for drug development, especially in targeting specific enzymes or receptors involved in disease pathways.
In Industry: Its stability and reactivity make it useful in materials science, particularly in the design of novel polymers or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Imidazole derivatives
Thiophene derivatives
Pyridine derivatives
Benzimidazole derivatives
Isoxazole derivatives
Overall, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemically and biologically intriguing compound with diverse applications and a notable impact on scientific research and industrial processes.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-9-11(16-17-18)13(20)14-4-5-19-8-10(7-15-19)12-3-2-6-21-12/h2-3,6-9H,4-5H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPBUUXTTOATEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2461080.png)



![3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2461087.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2461088.png)
![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2461093.png)


![N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2461098.png)




